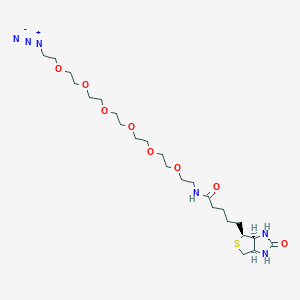
Biotin-PEG6-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Biotin-PEG6-Boc is typically synthesized through solid-phase peptide synthesis (SPPS) or other solid-phase synthesis methods. The synthesis involves the stepwise assembly of biotinylated peptides or other biomolecules on solid supports, facilitated by the Boc protecting group . The Boc protecting group allows for controlled and selective deprotection, enabling efficient synthesis of biotinylated compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the coupling of biotin to PEG6 and subsequent protection with the Boc group. The final product is purified using chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
Biotin-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the compound.
Coupling Reactions: The PEG6 linker can be coupled with other molecules, such as proteins or peptides, through amide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to facilitate amide bond formation.
Major Products Formed
The major products formed from these reactions include biotinylated peptides or proteins, which can be used in various biochemical assays and applications.
科学的研究の応用
Biotin-PEG6-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in bioconjugation techniques to label proteins or peptides with biotin, enabling their detection and purification.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies that exploit the ubiquitin-proteasome system.
Industry: Applied in the production of biotinylated reagents and probes for various biochemical assays.
作用機序
Biotin-PEG6-Boc functions as a PROTAC linker, connecting two different ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy.
類似化合物との比較
Biotin-PEG6-Boc is unique due to its PEG-based structure, which provides flexibility and hydrophilicity, enhancing its biocompatibility and reducing immunogenicity. Similar compounds include:
Biotin-PEG6-amine: Another PEG-based PROTAC linker with an amine functional group, used in similar applications.
6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
This compound stands out due to its specific structure and functional groups, making it highly versatile and effective in various applications.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXCUSYIKZQKML-DPZBCOQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)


